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Abstract
AT7867 dihydrochloride is a potent, orally bioavailable, ATP-competitive small molecule

inhibitor targeting the AGC kinase family, with primary activity against Akt (also known as

protein kinase B or PKB), p70 S6 kinase (p70S6K), and protein kinase A (PKA).[1][2] By

inhibiting these crucial nodes in cellular signaling, AT7867 disrupts pathways integral to cell

survival, proliferation, and metabolism, leading to the induction of apoptosis and inhibition of

tumor growth.[1][3] This technical guide provides an in-depth overview of the downstream

signaling effects of AT7867, presenting key quantitative data, detailed experimental protocols,

and visual representations of the affected signaling pathways to support further research and

drug development efforts.

Core Mechanism of Action
AT7867 exerts its biological effects through the competitive inhibition of ATP at the catalytic

sites of its target kinases.[1][2] Its primary targets are members of the AGC kinase family,

including all three isoforms of Akt (Akt1, Akt2, and Akt3), p70S6K, and PKA.[2][4] The inhibition

of these kinases leads to a cascade of downstream effects, ultimately impacting cell cycle

progression, proliferation, and survival.[3][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b605655?utm_src=pdf-interest
https://www.benchchem.com/product/b605655?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20423992/
https://www.selleckchem.com/products/AT7867.html
https://pubmed.ncbi.nlm.nih.gov/20423992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4825853/
https://pubmed.ncbi.nlm.nih.gov/20423992/
https://www.selleckchem.com/products/AT7867.html
https://www.selleckchem.com/products/AT7867.html
https://www.tocris.com/products/at-7867_7001
https://pmc.ncbi.nlm.nih.gov/articles/PMC4825853/
https://aacrjournals.org/mct/article-pdf/9/5/1100/1889635/1100.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data: Kinase Inhibition and Cellular
Potency
The inhibitory activity of AT7867 has been quantified through various in vitro and cellular

assays. The following tables summarize the key IC50 values, providing a comparative view of

its potency against different kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibition

Kinase IC50 (nM)

Akt1 32[2][4]

Akt2 17[2][4]

Akt3 47[2][4]

p70S6K 85[2][4]

PKA 20[2][4]

Table 2: Inhibition of Cell Proliferation in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)

MES-SA Uterine Sarcoma 0.94[2]

MCF-7 Breast Cancer 1.86[2]

HCT116 Colon Cancer 1.76[2]

MDA-MB-468 Breast Cancer 2.26[2]

HT29 Colon Cancer 3.04[2]

U87MG Glioblastoma 8.22[2]

PC-3 Prostate Cancer 10.37[2]

DU145 Prostate Cancer 11.86[2]
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Table 3: Cellular Inhibition of Downstream Signaling

Cell Line Downstream Marker IC50 (µM)

Various Cancer Cell Lines p-GSK3β (Ser9) 2 - 4[2][3]

U87MG p-GSK3β (Ser9) 7.1[3]

Downstream Signaling Pathways
AT7867's inhibition of Akt, p70S6K, and PKA disrupts several critical downstream signaling

cascades.

The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism.[3] AT7867

directly inhibits Akt, preventing the phosphorylation and subsequent activation of its numerous

downstream substrates.

GSK3β: Inhibition of Akt leads to reduced phosphorylation of glycogen synthase kinase-3β

(GSK3β) at Serine 9.[1][3] This de-phosphorylation activates GSK3β, which in turn can

regulate cell cycle progression, in part by suppressing the expression of Cyclin D1.[3]

Forkhead Box O (FOXO) Transcription Factors: Akt-mediated phosphorylation of FOXO

transcription factors (like FKHR/FOXO1 and FKHRL1/FOXO3a) sequesters them in the

cytoplasm, preventing their pro-apoptotic and cell cycle arrest functions.[2][3] By inhibiting

Akt, AT7867 allows these transcription factors to translocate to the nucleus and initiate the

transcription of genes involved in apoptosis.[3]

BAD: The pro-apoptotic protein BAD is inactivated by Akt-dependent phosphorylation.

AT7867 treatment prevents this phosphorylation, thereby promoting apoptosis.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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